Amorolfine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'amorolfine est un antifongique morpholine qui inhibe la Δ14-stérol réductase et la cholestérol Δ-isomérase, ce qui conduit à l'appauvrissement en ergostérol et à l'accumulation d'ignoestérol dans les membranes cellulaires cytoplasmiques fongiques . Il est couramment utilisé sous forme de vernis à ongles pour traiter l'onychomycose (infection fongique des ongles) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Conversion en chlorhydrate : L'amorolfine est ensuite convertie en chlorhydrate d'amorolfine.

Méthodes de production industrielle :

Substitution nucléophile : Le 3-(4-tert-amylphényl)-2-méthylpropanol réagit avec le chlorure de méthanesulfonyle en conditions alcalines, suivi d'une substitution nucléophile par la cis-2,6-diméthylmorpholine.

Formation de chlorhydrate : Le produit est ensuite traité avec du gaz chlorure d'hydrogène pour former le chlorhydrate d'amorolfine.

Analyse Des Réactions Chimiques

Route 1: Heck Reaction and Reductive Amination

- Heck Reaction :

- Reductive Amination :

- Hydrochloride Formation :

Route 2: Friedel-Crafts Alkylation

- Reactants : Bepromoline hydrochloride and 2-chloro-2-methylbutane.

- Conditions :

- Product : Amorolfine base (oily intermediate).

- Workup :

Degradation Reactions

This compound undergoes degradation under stress conditions, as shown in stability studies (Table 1) :

Table 1: Degradation Profiles of this compound

| Condition | % Drug Degraded | Key Findings |

|---|---|---|

| Acidic (0.1N HCl) | 61.63% | Hydrolysis of morpholine ring |

| Alkaline (0.1N NaOH) | 34.61% | Base-catalyzed decomposition |

| Oxidative (3% H₂O₂) | 39.14% | Oxidation of sulfide to sulfoxide |

| Thermal (80°C, 4h) | 91.69% | Thermal decomposition of labile bonds |

| Photolytic (Sunlight) | 91.88% | UV-induced cleavage of morpholine moiety |

- Mechanistic Insights :

Table 2: Optimized Reaction Conditions

| Step | Parameter | Optimal Value |

|---|---|---|

| Heck Reaction | Temperature | 0–25°C |

| Catalyst Loading | 0.5–1.5 mol% Pd | |

| Reductive Amination | Reducing Agent | NaBH(OAc)₃ (2 equiv) |

| Friedel-Crafts | Catalyst | AlCl₃ (1.2 equiv) |

| Hydrochloride Formation | Solvent | Ethyl acetate |

Applications De Recherche Scientifique

Clinical Applications

-

Onychomycosis Treatment

- Amorolfine is predominantly used in the form of a 5% nail lacquer for treating onychomycosis. It is applied once or twice weekly, with studies indicating an efficacy rate ranging from 60% to 71% after six months of treatment .

- A multicenter randomized study involving 317 patients found that 71% of those using amorolfine once a week had negative mycological results three months post-treatment compared to 76% for those applying it twice weekly .

- Superficial Dermatomycosis

Comparative Efficacy

A comparative analysis between amorolfine and other antifungal agents such as ciclopirox has been conducted. In one study, ciclopirox with hydroxypropyl-chitosan showed significantly higher efficacy in nail penetration than amorolfine lacquer, suggesting that formulation and delivery methods can impact treatment outcomes .

Case Studies and Research Findings

| Study | Patient Population | Treatment Regimen | Efficacy Rate |

|---|---|---|---|

| Zaug & Bergstraesser Study | 725 patients with toenail onychomycosis | Amorolfine applied once or twice weekly | Complete cure in 44.6% |

| Multicenter Study | 317 patients | Amorolfine applied once or twice weekly for 6 months | Negative mycological result in 71% (once weekly) |

Notable Research Insights

- A systematic review indicated that while amorolfine is effective, systemic treatments like terbinafine may offer superior outcomes for extensive infections .

- Another study highlighted that the recurrence rate post-treatment with oral terbinafine was significant, prompting further investigation into the long-term effectiveness of topical agents like amorolfine in preventing relapse .

Mécanisme D'action

Amorolfine hydrochloride inhibits the fungal enzymes Δ14-sterol reductase and Δ7-Δ8 isomerase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . This leads to the accumulation of ignosterol, which compromises the integrity of the fungal cell membrane, ultimately causing cell death .

Comparaison Avec Des Composés Similaires

Composés similaires :

Ciclopirox : Un autre agent antifongique utilisé dans les vernis à ongles pour le traitement de l'onychomycose.

Naftifine : Un composé antifongique utilisé dans les formulations topiques pour les infections cutanées.

Tioconazole : Un agent antifongique utilisé dans les solutions pour traiter les infections fongiques.

Unicité :

Activité Biologique

Amorolfine hydrochloride is a morpholine-based antifungal agent primarily used for the treatment of onychomycosis and other superficial fungal infections. Its mechanism of action involves the inhibition of key enzymes in the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. This article provides a detailed overview of the biological activity of this compound, including its antifungal efficacy, mechanisms, and clinical applications.

Amorolfine acts by inhibiting two critical enzymes in the ergosterol biosynthesis pathway:

- Delta(14)-reductase

- Delta(7)-8 isomerase

These enzymes are essential for converting squalene to ergosterol, a vital component of fungal cell membranes. By inhibiting these enzymes, amorolfine disrupts the synthesis of ergosterol, leading to an accumulation of toxic sterols and ultimately causing fungal cell death .

Antifungal Efficacy

This compound demonstrates broad-spectrum antifungal activity against various fungi, including dermatophytes and non-dermatophyte molds. The minimum inhibitory concentration (MIC) values for amorolfine vary based on the fungal species:

| Fungal Species | MIC Range (mg/L) |

|---|---|

| Candida spp. | 1 - 4 |

| Aspergillus spp. | 4 - 16 |

| Pythium insidiosum | 16 - 64 |

In a comparative study, amorolfine showed similar efficacy to systemic treatments like terbinafine but was particularly noted for its effectiveness in topical applications .

Case Studies and Clinical Applications

- Onychomycosis Treatment : Amorolfine is commonly used in the form of a nail lacquer (5%) for treating toenail onychomycosis. Clinical trials have reported cure rates ranging from 38% to 71% after six months of treatment . A study involving 96 patients indicated that amorolfine lacquer was effective in achieving significant clinical improvement in nail appearance and fungal clearance.

- In Vitro Studies : Research has demonstrated amorolfine's activity against Pythium insidiosum, showing structural changes in treated hyphae via electron microscopy. These findings suggest its potential use against cutaneous and subcutaneous forms of pythiosis .

- Comparative Efficacy : In a randomized controlled trial comparing amorolfine lacquer with systemic terbinafine, both treatments were found to have comparable clinical efficacy, although systemic treatments may offer faster results .

Safety and Side Effects

Amorolfine is generally well tolerated, with most adverse effects being mild and transient. Common side effects include local irritation at the application site. Serious adverse effects are rare, making it a preferred option for many patients with superficial fungal infections .

Propriétés

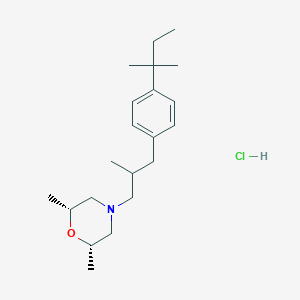

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKWIPVTHGWDCF-KUZYQSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80229217 | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78613-38-4 | |

| Record name | Amorolfine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78613-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amorolfine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078613384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amorolfine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80229217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOROLFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741YH7379H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.